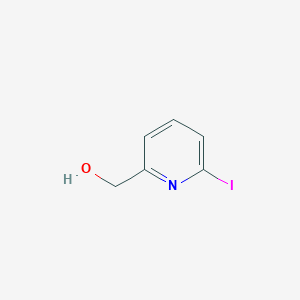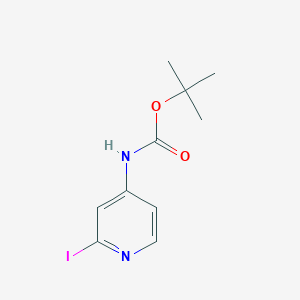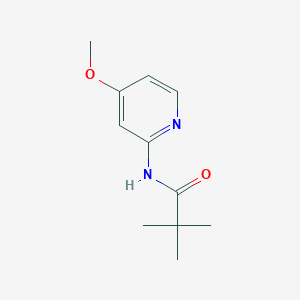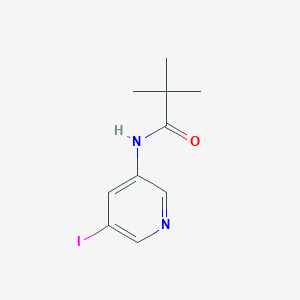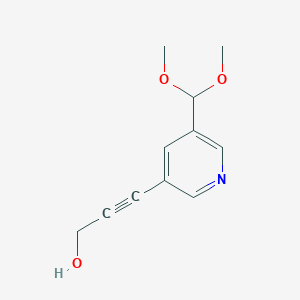
2-(Pyridin-4-yl)cyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The linear formula of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde is C9H9NO . The exact structure is not provided in the available resources.Scientific Research Applications
Medicinal Chemistry: Anti-Fibrosis Agents
The pyridinyl group in compounds like 2-(Pyridin-4-yl)cyclopropanecarbaldehyde has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities. These activities are crucial in the development of treatments for diseases characterized by excessive fibrous connective tissue, such as liver cirrhosis .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, 2-(Pyridin-4-yl)cyclopropanecarbaldehyde can serve as a building block for creating a variety of heterocyclic compounds. These compounds are significant due to their wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Pharmacology: Collagen Inhibition
Research has indicated that derivatives of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde effectively inhibit the expression of collagen in vitro. This property is particularly relevant in the study of diseases where collagen overproduction is a factor, offering a pathway to novel pharmacological interventions .
Chemical Biology: Synthesis of Pyrimidine Derivatives
The compound’s structure is beneficial for the synthesis of pyrimidine derivatives, which are known to exhibit a wide range of biological and pharmaceutical activities. This makes it a valuable asset in chemical biology for exploring new therapeutic agents .
Molecular Imprinting: Template Molecules
2-(Pyridin-4-yl)cyclopropanecarbaldehyde could potentially be used in molecular imprinting processes as a template molecule. This application is important for creating molecularly imprinted polymers (MIPs) that can selectively recognize and bind specific substrates .
Neuropharmacology: CNS Disorder Treatments
The structural features of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde may be explored for the development of allosteric modulators of G protein-coupled receptors (GPCRs). These modulators hold promise for novel treatments of central nervous system (CNS) disorders .
Enzyme Inhibition: Aldose Reductase Inhibitors
Compounds derived from 2-(Pyridin-4-yl)cyclopropanecarbaldehyde can be designed to inhibit aldose reductase, an enzyme implicated in diabetic complications. Inhibitors targeting this enzyme could alleviate symptoms and reduce the progression of diabetic complications .
Receptor Antagonism: NMDA Receptor Modulators
Derivatives of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde might be used to discover antagonists for NMDA receptors containing the GluN3 subunit. Such antagonists are of interest for their potential therapeutic applications in neurodegenerative diseases .
Safety and Hazards
2-(Pyridin-4-yl)cyclopropanecarbaldehyde is classified as having acute toxicity (oral, Category 4) and can cause skin corrosion/irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-pyridin-4-ylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,6,8-9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIHILOKBYQEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=NC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640479 |
Source


|
| Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)cyclopropanecarbaldehyde | |
CAS RN |
941717-10-8 |
Source


|
| Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)
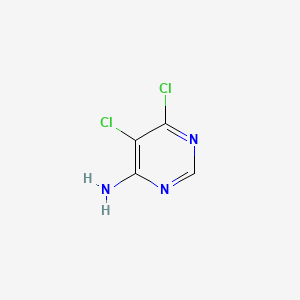

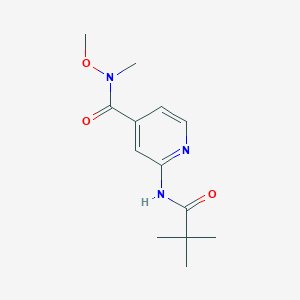
![N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide](/img/structure/B1324984.png)
